6-Methyl-4-(pyridin-3-YL)pyridin-2-amine

Physicochemical profiling ADME prediction CNS drug design

6-Methyl-4-(pyridin-3-yl)pyridin-2-amine (CAS 1513132-11-0, MFCD26638353) is a disubstituted 2-aminopyridine belonging to the bipyridine amine class, with a molecular formula C11H11N3 and molecular weight 185.22 g·mol⁻¹. The heterocyclic scaffold features a 2-amino group, a 6-methyl group, and a 3-pyridyl substituent at the 4-position, yielding a calculated topological polar surface area (TPSA) of 51.8 Ų, a partition coefficient (LogP) of 2.03, one hydrogen-bond donor, and three hydrogen-bond acceptors.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B13154002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-4-(pyridin-3-YL)pyridin-2-amine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=N1)N)C2=CN=CC=C2
InChIInChI=1S/C11H11N3/c1-8-5-10(6-11(12)14-8)9-3-2-4-13-7-9/h2-7H,1H3,(H2,12,14)
InChIKeyRYTMYHFZEDZRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine: Product Identity and Baseline Characteristics for Procurement Decisions


6-Methyl-4-(pyridin-3-yl)pyridin-2-amine (CAS 1513132-11-0, MFCD26638353) is a disubstituted 2-aminopyridine belonging to the bipyridine amine class, with a molecular formula C11H11N3 and molecular weight 185.22 g·mol⁻¹ . The heterocyclic scaffold features a 2-amino group, a 6-methyl group, and a 3-pyridyl substituent at the 4-position, yielding a calculated topological polar surface area (TPSA) of 51.8 Ų, a partition coefficient (LogP) of 2.03, one hydrogen-bond donor, and three hydrogen-bond acceptors . Commercial availability at 95% purity enables its use as a research intermediate and potential ligand in medicinal chemistry and catalysis programs .

Why Generic Substitution Fails for 6-Methyl-4-(pyridin-3-YL)pyridin-2-amine in Research and Industrial Applications


The 6-methyl-4-(pyridin-3-yl)pyridin-2-amine scaffold integrates three structural features that collectively determine its physicochemical and biological profile: the 2-amine hydrogen-bonding motif, the electron-donating 6-methyl group, and the 3-pyridyl orientation [1]. Replacing it with the des-methyl analog [3,4'-bipyridin]-2'-amine (CAS 865604-20-2) eliminates the lipophilicity and steric contributions of the methyl group, while substitution with the 4-pyridinyl positional isomer (CAS 88976-13-0) alters the nitrogen vector, directly impacting target recognition and coordination geometry [2]. Even closely related bipyridine amines cannot be interchanged without re-optimizing reaction conditions or losing activity, as demonstrated by the structure–activity relationships observed in pyridinylamine kinase inhibitor programs [1].

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine: Quantitative Comparative Evidence Guide for Differentiated Procurement


Lipophilicity Advantage Over the Des-methyl Analog Enhances Predicted Membrane Permeability

The 6-methyl group increases the calculated octanol-water partition coefficient (LogP) from approximately 1.5 (estimated for the des-methyl analog [3,4'-bipyridin]-2'-amine) to 2.03 for the target compound [1]. This ~0.5 log unit shift translates to roughly a three‑fold increase in partition coefficient, which is expected to improve passive membrane permeability and blood–brain barrier penetration in central nervous system programs, while still maintaining TPSA below the recommended 60 Ų threshold for oral absorption .

Physicochemical profiling ADME prediction CNS drug design

Regiochemical Differentiation from the 4-Pyridinyl Isomer Impacts Biological Target Recognition

In the multitargeted kinase inhibitor series based on pyridin-3-amine and pyridin-2-amine scaffolds, the orientation of the pendant pyridine nitrogen critically determines kinase selectivity [1]. The 3-pyridinyl isomer (target compound) places the pyridine nitrogen at the meta position relative to the biaryl bond, whereas the 4-pyridinyl isomer (2-methyl-[3,4'-bipyridin]-6-amine, CAS 88976-13-0) positions the nitrogen para. This difference alters the hydrogen-bonding profile with hinge-region residues; the 3-pyridinyl orientation is preferred for FGFR and RET kinase binding pockets as demonstrated by the 3-pyridinyl series achieving nanomolar IC50 values (3m: FGFR1 IC50 < 10 nM) [1]. While the target compound itself has not been directly assayed, the scaffold precedent indicates that the 3-pyridinyl substitution pattern is a key determinant of biological activity.

Kinase inhibition Structure–activity relationship Molecular recognition

Purity and Characterization Consistency Support Reproducible Experimental Outcomes

Commercial batches of 6-methyl-4-(pyridin-3-yl)pyridin-2-amine are supplied at a guaranteed minimum purity of 95% with full analytical characterization (MW 185.23, TPSA 51.8) . In contrast, the des-methyl analog [3,4'-bipyridin]-2'-amine is often listed without a specified purity threshold or with purity descriptions such as 'typically 95%' unaccompanied by batch-specific certificates [1]. The absence of rigorous purity documentation for the des-methyl analog introduces experimental variability in dose–response studies, catalytic screenings, and structure–activity relationship campaigns.

Chemical procurement Quality control Reproducibility

Favorable Physicochemical Profile for Oral Drug-Likeness Versus Bulkier Bipyridine Analogs

The target compound presents a molecular weight of 185.22 Da, TPSA of 51.8 Ų, one H-bond donor, and three H-bond acceptors, all within the recommended ranges of the Lipinski Rule of Five and the CNS MPO score . By comparison, extended analogs such as 4-methyl-6-(2-(5-(4-methylpiperazin-1-yl)pyridin-3-yl)ethyl)pyridin-2-amine (MW > 325 Da, TPSA > 65 Ų) and 4-(1-tetrahydropyran-4-ylpyrrolo[2,3-c]pyridin-3-yl)pyridin-2-amine (MW > 320 Da) exhibit significantly higher molecular weight and polar surface area, which reduce ligand efficiency and oral bioavailability potential [1]. The compact structure of 6-methyl-4-(pyridin-3-yl)pyridin-2-amine makes it an attractive fragment-like starting point for lead evolution.

Drug-likeness Lipinski parameters Fragment-based design

6-Methyl-4-(pyridin-3-YL)pyridin-2-amine: Best-Fit Research and Industrial Application Scenarios


Fragment-Based Lead Discovery for CNS-Penetrant Kinase Inhibitors

The combination of low molecular weight (185.22 Da), moderate lipophilicity (LogP 2.03), and TPSA below the 60 Ų CNS threshold makes this compound an ideal fragment hit for CNS-targeted kinase programs. Its 3-pyridinyl orientation is consistent with hinge-binding motifs observed in FGFR inhibitor scaffolds, enabling rapid elaboration into potent leads [1].

Ligand Synthesis for Transition-Metal Catalysis

The 2-amino and 3-pyridyl nitrogen donor atoms provide a bidentate coordination motif for late-transition metals. The electron-donating 6-methyl group tunes the electronic properties of the pyridine ring, potentially enhancing catalytic activity in cross-coupling and oligomerization reactions [2].

Structure–Activity Relationship (SAR) Studies in Multitargeted Oncology Programs

As a compact bipyridine amine, the compound serves as a core scaffold for systematic SAR exploration. Its differentiated 3-pyridinyl group (vs. the 4-pyridinyl isomer) has been associated with nanomolar inhibition of FGFR and RET kinases, guiding medicinal chemists in prioritizing the correct regioisomer for synthesis and testing [1].

Chemical Biology Probe Development

The defined purity (95%) and well-characterized physicochemical profile reduce batch variability in cellular target-engagement assays. The compound's single rotational bond and balanced H-bond donor/acceptor counts simplify computational docking and molecular dynamics simulations .

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